2-Chloro-2-methylpropanamide

Descripción

Contextualization within Organic Synthesis and Chemical Sciences

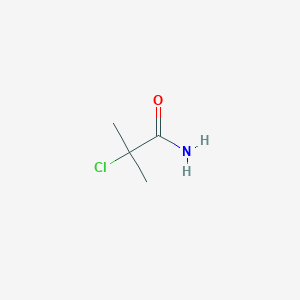

2-Chloro-2-methylpropanamide is a halogenated amide that serves as a notable intermediate and building block within the field of organic synthesis. Its chemical structure, which features a reactive tertiary alkyl chloride and a primary amide functional group on the same geminal carbon, makes it a versatile reagent for the construction of more complex molecular architectures. The molecular formula for the compound is C₄H₈ClNO. guidechem.comchemicalbook.com

The utility of this compound in chemical sciences stems from the distinct reactivity of its functional groups. The chloro group can be displaced in nucleophilic substitution reactions, while the amide group can undergo various transformations, including hydrolysis, reduction to an amine, or dehydration to a nitrile. This dual functionality allows for sequential chemical modifications, positioning it as a valuable precursor in multi-step synthetic pathways. Researchers in pharmaceutical synthesis and material science utilize such intermediates to develop novel compounds.

The synthesis of this compound itself is a point of interest in chemical process development. One documented method involves the reaction of 2-chloroisobutyryl chloride with ammonium (B1175870) hydroxide (B78521). This reaction is typically performed under an inert atmosphere and at low temperatures to control reactivity and maximize yield. chemicalbook.com The steric hindrance provided by the two methyl groups influences its reactivity, a factor that is of significant interest in stereoselective synthesis and the study of reaction mechanisms.

Interactive Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 7462-75-1 | guidechem.comsigmaaldrich.com |

| Molecular Formula | C₄H₈ClNO | guidechem.comuni.lu |

| Molecular Weight | 121.57 g/mol | chemicalbook.com |

| Melting Point | 117-120 °C | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| InChI Key | VBHAMZALZRNLCV-UHFFFAOYSA-N | sigmaaldrich.comuni.lu |

| SMILES | CC(C)(C(=O)N)Cl | uni.lu |

Overview of Existing Scholarly Investigations

Scholarly investigation into this compound has primarily focused on its synthesis and its characterization as a chemical intermediate. The compound is cataloged in numerous chemical databases, indicating its availability and use in the research community. sigmaaldrich.comontosight.ai

A notable study in the field of organometallic chemistry by Kanbayashi et al., published in Angewandte Chemie International Edition in 2013, reports a specific synthesis of this compound. chemicalbook.com The researchers detailed a procedure using 2-chloroisobutyryl chloride and ammonium hydroxide under controlled conditions.

Interactive Table 2: Synthesis of this compound (Kanbayashi et al., 2013)

| Parameter | Details |

| Starting Material | 2-Chloroisobutyryl chloride |

| Reagent | Ammonium hydroxide |

| Temperature | -3 °C |

| Reaction Time | 1 hour |

| Atmosphere | Inert |

| Technique | Schlenk technique |

| Reported Yield | 38% |

Source: chemicalbook.com

While extensive research focusing solely on the biological activity of this compound is not widely published, its structural motif is present in more complex molecules investigated for therapeutic potential. ontosight.aiepa.gov For instance, the core structure is related to compounds studied for various biological activities, where the amide and chloro-substituted carbon are key features for molecular interaction. ontosight.ai The presence of the compound in numerous patents and reference lists further underscores its role as a precursor in the development of new chemical entities. uni.lu

Furthermore, research has explored the formation of related amide structures under conditions relevant to analytical toxicology. A study by Siek and Rieders (1981) investigated the formation of 2-(4-Chlorophenoxy)-2-methylpropanamide from a clofibrate (B1669205) metabolite during routine urine extraction procedures, highlighting the potential for amide formation from related precursors in specific chemical environments. oup.com

Propiedades

IUPAC Name |

2-chloro-2-methylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8ClNO/c1-4(2,5)3(6)7/h1-2H3,(H2,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHAMZALZRNLCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50322845 | |

| Record name | 2-chloro-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7462-75-1 | |

| Record name | 2-Chloro-2-methylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7462-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-2-methylpropanamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007462751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC402156 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402156 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-2-methylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50322845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Chloro 2 Methylpropanamide

Direct Amidation Reactions

Direct amidation involves the formation of the amide bond from a carboxylic acid or its derivatives. This is a fundamental and widely used approach in organic chemistry.

Conversion of Carboxylic Acid Derivatives to Amides

A primary method for synthesizing 2-Chloro-2-methylpropanamide is through the reaction of a carboxylic acid derivative, specifically an acyl chloride, with an amine source. The most common precursor for this reaction is 2-chloroisobutyryl chloride. chemicalbook.com This highly reactive acyl chloride readily undergoes nucleophilic acyl substitution when treated with ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521). chemicalbook.com The nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of the amide bond and the elimination of hydrogen chloride (HCl), which is neutralized by the base present in the reaction mixture.

This reaction is a classic example of Schotten-Baumann conditions, where an acyl chloride is reacted with an amine in the presence of a base. The general transformation is a reliable method for creating amide functional groups.

Optimization of Reaction Conditions for Yield and Selectivity

The efficiency of the amidation reaction is highly dependent on the specific conditions employed. Optimization of parameters such as temperature, solvent, and reaction time is crucial for maximizing the yield and purity of this compound. For instance, a documented synthesis involves the reaction of 2-chloroisobutyryl chloride with ammonium hydroxide at a controlled temperature of -3°C for one hour. chemicalbook.com This synthesis, which requires an inert atmosphere and the use of the Schlenk technique, yields the product at 38%. chemicalbook.com

The development of modern catalytic systems represents a significant area of optimization for amidation reactions. Boron-based catalysts, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (B(OCH₂CF₃)₃), have emerged as effective reagents for direct amidation of carboxylic acids with amines under milder conditions. nih.govcatalyticamidation.info These catalysts facilitate the reaction, often allowing for simpler purification procedures and avoiding the need for harsh reagents. nih.gov While not specifically detailed for this compound in the provided context, such catalytic methods are at the forefront of optimizing amide bond formation for efficiency and sustainability. catalyticamidation.infoencyclopedia.pub

Table 1: Reported Synthesis of this compound

| Precursor | Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Chloroisobutyryl chloride | Ammonium hydroxide | -3 | 1 | 38 | chemicalbook.com |

Precursor-Based Synthetic Approaches

These methods rely on starting materials that already contain a significant portion of the final molecular structure, which are then converted to the target amide through one or more reaction steps.

Utilizing Halogenated Propanoic Acid Derivatives

The synthesis of this compound heavily relies on halogenated derivatives of propanoic acid. As previously discussed, 2-chloroisobutyryl chloride is a key starting material. chemicalbook.com Another viable precursor is 2-chloro-2-methylpropanoic acid itself. While direct amidation of carboxylic acids typically requires harsh conditions or a catalyst to activate the carboxylic acid, it is a common strategy. nih.govencyclopedia.pub The presence of the alpha-chloro group influences the reactivity of the carbonyl group. Other related precursors mentioned in the literature include esters of 2-chloro-2-methylpropanoic acid, such as the methyl or 2-chloroethyl esters, which can be converted to the amide via aminolysis. chemicalbook.com

Transformations from Related Amide Structures

An alternative synthetic route involves the modification of an existing amide. For example, this compound can be synthesized from 2-methylpropanamide through a chlorination reaction. This approach involves the selective substitution of a hydrogen atom on the alpha-carbon with a chlorine atom. This type of reaction typically requires a suitable chlorinating agent and controlled conditions to prevent over-chlorination or other side reactions.

Stereocontrol and Chirality in Analogue Synthesis (where applicable)

The introduction of chirality into analogues of this compound, particularly at the α-carbon, is a significant objective in medicinal and agrochemical research. The development of stereoselective synthetic methodologies allows for the preparation of enantiomerically enriched or pure compounds, which is crucial for studying their biological activities and for the development of new therapeutic agents or specialized chemicals. Various strategies have been explored to achieve stereocontrol in the synthesis of α-chloro-α-alkylamide analogues, including the use of chiral auxiliaries, organocatalysis, and biocatalysis.

A notable strategy for achieving high stereoselectivity is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary can be removed and often recycled. For instance, the base-promoted cyclization of optically pure N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives provides a diastereo- and enantioselective route to 1,3,4,4-tetrasubstituted β-lactams. acs.org In this process, the stereochemistry of the final product is dictated exclusively by the configuration of the N-(2-chloro)propionyl moiety. acs.org This demonstrates how a chiral element can effectively control the formation of a new stereocenter.

Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of α-chloro carbonyl compounds. Chiral organocatalysts, such as proline derivatives and imidazolidinones, can activate substrates towards enantioselective chlorination. For example, the direct α-chlorination of aldehydes can be achieved with high enantioselectivity using chiral amine catalysts in the presence of a chlorine source like N-chlorosuccinimide (NCS) or a perchlorinated quinone. organic-chemistry.orgnih.gov This approach relies on the formation of a chiral enamine intermediate, which then reacts selectively with the electrophilic chlorine source. While initially developed for aldehydes, the principles of organocatalytic α-halogenation have been extended to other carbonyl systems, providing a pathway to chiral α-chloro amides and their analogues.

More recently, photoenzymatic methods have shown great promise for the asymmetric synthesis of α-chloroamides. nih.govnih.gov An evolved flavin-dependent "ene"-reductase has been used to catalyze the coupling of α,α-dichloroamides with alkenes, affording α-chloroamides with excellent chemical and stereoselectivity. nih.gov This method is particularly attractive as it can generate chiral centers during the carbon-carbon bond-forming event with high precision, controlled by the enzyme's active site. nih.gov Mechanistic studies suggest that the stereoselectivity arises from the precise orientation of the reacting molecules within a charge-transfer complex templated by the protein. nih.govnih.gov

Another advanced approach involves copper-catalyzed asymmetric propargylic amination of oxazolidine-2,4-diones, which provides efficient access to enantioenriched α-quaternary amides bearing a terminal alkyne and an amino group. acs.org This method demonstrates high functional-group tolerance and excellent enantioselectivity, offering a route to structurally diverse chiral building blocks. acs.org

The following table summarizes selected research findings on stereocontrolled synthetic methodologies applicable to analogues of this compound.

| Methodology | Substrate/Reactants | Catalyst/Auxiliary | Product Type | Key Findings | Reference(s) |

| Chiral Auxiliary-Controlled Cyclization | N-(p-methoxybenzyl)-N-(2-chloro)propionyl amino acid derivatives | Base-promoted | 1,3,4,4-tetrasubstituted β-lactams | Stereochemical outcome is exclusively governed by the configuration of the N-(2-chloro)propionyl moiety. | acs.org |

| Organocatalytic α-Chlorination | Aldehydes | Chiral imidazolidinone | α-Chloro aldehydes | Provides high yields and enantioselectivities for a variety of aldehyde substrates. | organic-chemistry.orgnih.gov |

| Photoenzymatic Hydroalkylation | α,α-dichloroamides and alkenes | Evolved flavin-dependent "ene"-reductase | α-Chloroamides | Excellent chemo- and stereoselectivity; stereocontrol arises from precise orientation in the enzyme's active site. | nih.govnih.gov |

| Copper-Catalyzed Propargylic Amination | Oxazolidine-2,4-diones and arylamines | Copper(I) with a chiral ligand | Enantioenriched α-quaternary amides | High functional-group tolerance and excellent enantioselectivity. | acs.org |

| Asymmetric α-Chlorination of Isoxazolidin-5-ones | α-Aryl-substituted isoxazolidin-5-ones | Spirocyclic binaphthyl-based ammonium salts | α-Halogenated α-aryl-β2,2-amino acid derivatives | High levels of enantioselectivity achieved through catalyst-controlled halogenation. | jku.at |

These methodologies highlight the diverse and sophisticated strategies available for controlling stereochemistry in the synthesis of analogues of this compound, enabling the creation of complex chiral molecules for various scientific applications.

Reaction Mechanisms and Chemical Reactivity of 2 Chloro 2 Methylpropanamide

Nucleophilic Substitution Reactions at the Alpha-Carbon

The alpha-carbon of 2-Chloro-2-methylpropanamide is a key site for nucleophilic attack due to the electronegativity of the attached chlorine atom, which makes the carbon electron-deficient. The steric hindrance and the electronic effects of the methyl groups and the adjacent propanamide functionality play a crucial role in determining the predominant reaction pathway.

The structure of this compound, with a chlorine atom on a tertiary carbon, strongly favors a unimolecular nucleophilic substitution (SN1) reaction mechanism. rsc.orgquizlet.com The first and rate-determining step in an SN1 pathway is the spontaneous dissociation of the leaving group (chloride ion) to form a tertiary carbocation intermediate. quizlet.com This carbocation is stabilized by the inductive effect of the three methyl groups. The stability of this tertiary carbocation significantly lowers the activation energy for its formation, making the SN1 pathway highly probable. rsc.org

Once formed, the planar tertiary carbocation can be attacked by a nucleophile from either face, leading to a racemic or nearly racemic mixture if the carbon were chiral. In the case of this compound, the alpha-carbon is not a stereocenter. The reaction rate for an SN1 mechanism is primarily dependent on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration. rsc.orgquizlet.com This can be represented by the rate law: Rate = k[this compound].

Studies on the analogous compound, 2-chloro-2-methylpropane, have shown that its reaction with nucleophiles proceeds readily via an SN1 mechanism due to the formation of a stable tertiary carbocation. rsc.org It is therefore highly likely that this compound follows a similar pathway.

A bimolecular nucleophilic substitution (SN2) reaction at the alpha-carbon of this compound is considered to be highly disfavored. The SN2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. masterorganicchemistry.com In this compound, the tertiary alpha-carbon is sterically hindered by the two methyl groups and the propanamide group, which effectively shields it from such an attack. rsc.org

The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile (Rate = k[substrate][nucleophile]). rsc.org However, the significant steric hindrance around the tertiary carbon of this compound dramatically increases the activation energy for the SN2 transition state, making this pathway kinetically unfavorable compared to the SN1 pathway. rsc.org

Kinetic studies on analogous tertiary alkyl halides, such as 2-chloro-2-methylpropane, have provided valuable insights into the likely behavior of this compound. In these studies, the reaction rate is observed to be dependent on the concentration of the alkyl halide but independent of the concentration of the nucleophile, a hallmark of the SN1 mechanism. rsc.org For instance, when reacting with a nucleophile like hydroxide (B78521) (OH-), the rate of reaction is not accelerated by increasing the hydroxide concentration. rsc.org

Factors Influencing Nucleophilic Substitution Pathways

| Factor | Effect on SN1 Pathway | Effect on SN2 Pathway | Relevance to this compound |

|---|---|---|---|

| Substrate Structure | Favored by tertiary carbons due to carbocation stability. | Disfavored by tertiary carbons due to steric hindrance. | The tertiary alpha-carbon strongly favors the SN1 pathway. rsc.org |

| Nucleophile | Rate is independent of the nucleophile's concentration. Weak nucleophiles are effective. | Rate is dependent on the nucleophile's concentration. Strong nucleophiles are required. | The reaction is expected to proceed even with weak nucleophiles via an SN1 mechanism. |

| Leaving Group | A good leaving group is essential to facilitate carbocation formation. | A good leaving group is important for the concerted displacement. | Chloride is a reasonably good leaving group, facilitating the SN1 dissociation. |

| Solvent | Favored by polar protic solvents which can stabilize the carbocation intermediate and the leaving group. | Favored by polar aprotic solvents which solvate the cation but not the nucleophile, enhancing its reactivity. | Reactions in polar protic solvents like water or alcohols would favor the SN1 pathway. |

Hydrolytic Stability and Degradation Mechanisms

The presence of both a hydrolyzable chloro group and an amide functional group means that the stability of this compound in aqueous environments is a key aspect of its chemical reactivity.

In the presence of water, this compound can undergo hydrolysis through two primary pathways. The first involves the nucleophilic substitution of the chlorine atom by water, following an SN1 mechanism as previously discussed. This reaction would lead to the formation of 2-hydroxy-2-methylpropanamide (B79247) and hydrochloric acid.

The second potential pathway is the hydrolysis of the amide bond. Amide hydrolysis can be catalyzed by either acid or base. Under neutral or acidic conditions, the reaction is typically slow but can be accelerated by heating. This process would yield 2-chloro-2-methylpropanoic acid and ammonia (B1221849). Given that the hydrolysis of the tertiary chloride is expected to be relatively facile via the SN1 pathway, it is likely that the formation of 2-hydroxy-2-methylpropanamide is a significant degradation route.

Several environmental factors can influence the rate of degradation of this compound in aqueous media.

pH: The pH of the solution can have a complex effect. The SN1 hydrolysis of the chloro group is largely independent of pH. However, the hydrolysis of the amide bond is subject to acid and base catalysis. Therefore, at very low or very high pH, the rate of amide hydrolysis is expected to increase. epa.gov

Temperature: As with most chemical reactions, an increase in temperature will increase the rate of both hydrolysis pathways. The rate of SN1 reactions is sensitive to temperature as it affects the initial bond-breaking step.

Solvent Polarity: The use of polar protic solvents, such as water and alcohols, will stabilize the tertiary carbocation intermediate in the SN1 hydrolysis of the chloro group, thereby increasing the reaction rate.

Predicted Degradation Products of this compound

| Reaction Pathway | Primary Product(s) | Influencing Factors |

|---|---|---|

| SN1 Hydrolysis of C-Cl bond | 2-hydroxy-2-methylpropanamide, Hydrochloric acid | Favored in polar protic solvents. quizlet.com |

| Amide Hydrolysis (Acid or Base Catalyzed) | 2-chloro-2-methylpropanoic acid, Ammonia | Rate is increased at high or low pH. epa.gov |

Rearrangement Reactions

Smiles Rearrangement Principles in Related Aryloxypropanamides

The Smiles rearrangement is a notable intramolecular nucleophilic aromatic substitution reaction. wikipedia.org In its classic form, it involves the migration of an aryl group from a heteroatom to a terminal nucleophilic heteroatom. acs.orgcdnsciencepub.com This reaction is particularly relevant to aryloxypropanamides, which are structurally related to this compound.

The general mechanism of the Smiles rearrangement proceeds through an intramolecular nucleophilic ipso-substitution on an aromatic ring. nih.gov This process is typically activated by electron-withdrawing groups positioned ortho or para to the reaction center. nih.gov The key intermediate in this rearrangement is a spirocyclic Meisenheimer complex. cdnsciencepub.com The stability and subsequent collapse of this intermediate are crucial in determining the reaction rate. manchester.ac.uk

In the context of aryloxypropanamides, the rearrangement often involves the migration of an aryloxy group from an oxygen atom to a nitrogen atom of the amide functionality (O→N rearrangement). acs.org Bayles and co-workers first described the rearrangement of 2-aryloxypropanamides to the corresponding anilide products upon treatment with a strong base like sodium hydride in solvents such as DMF or hexamethylphosphoramide. acs.orgsemanticscholar.org

Several factors influence the efficiency of the Smiles rearrangement in aryloxypropanamides:

Electronic Effects: The presence of electron-withdrawing groups on the aromatic ring enhances its electrophilicity, thereby facilitating the nucleophilic attack. nih.gov

Steric Effects: The substitution pattern on the propanamide linker can influence the reaction. For instance, the Thorpe-Ingold effect, where gem-disubstitution on the linker can accelerate cyclization, has been observed to play a role. manchester.ac.uksemanticscholar.org

Base and Solvent: The choice of base and solvent system is critical. Strong bases are typically required to deprotonate the amide nitrogen, generating the nucleophile for the intramolecular attack. acs.orgsemanticscholar.org The reaction conditions, including temperature, can also significantly impact the outcome, with harsher conditions sometimes leading to decomposition or side reactions. semanticscholar.org

Recent advancements have demonstrated that the Smiles rearrangement can be a versatile tool for synthesizing various nitrogen-containing aromatic compounds under milder conditions, avoiding the need for transition-metal catalysts. acs.orgsemanticscholar.org For example, a tandem O→N Smiles rearrangement followed by amide hydrolysis has been developed for the synthesis of N-substituted 7-aminocoumarins from 7-hydroxycoumarins. acs.org

A radical version of the Smiles rearrangement has also been reported, expanding the scope and applicability of this transformation. wikipedia.orgnih.gov

Radical Processes

Atom Transfer Radical Polymerization (ATRP) Initiation Potential with Related Amides

Atom Transfer Radical Polymerization (ATRP) is a versatile and widely used method for controlled/living radical polymerization, enabling the synthesis of polymers with well-defined architectures and low polydispersity. wikipedia.orgresearchgate.net The initiation step in ATRP typically involves an alkyl halide that undergoes homolytic cleavage in the presence of a transition metal catalyst to generate a radical. nih.gov

While α-haloesters are common initiators for ATRP, α-halo amides, which are structurally analogous to this compound, have also been successfully employed as initiators. nih.govthescipub.com The use of amide-containing initiators offers the advantage of introducing amide functionality at the α-chain terminus of the resulting polymer, which can be beneficial for applications requiring enhanced hydrolytic stability or for further functionalization, such as in biomedical applications for protein coupling. nih.govthescipub.com

The general mechanism for ATRP initiation with an α-halo amide involves the reversible activation of the carbon-halogen bond by a transition metal complex (typically copper-based) in a lower oxidation state. wikipedia.orgnih.gov This generates a carbon-centered radical that can then propagate by adding to monomer units. The transition metal complex is oxidized in the process, and it can then deactivate the growing polymer chain in a reversible termination step. nih.gov

Several studies have explored the use of α-halo amides as ATRP initiators:

Sawamoto's laboratory demonstrated the synthesis of poly(methyl methacrylate) with a narrow polydispersity index using N,N-dimethyl-2-bromopropanamide as an initiator. nih.govthescipub.com

Matyjaszewski's laboratory has investigated the polymerization of methacrylamides using α-haloamide-based initiators, leading to well-defined block copolymers. nih.govthescipub.com

Xia and coworkers utilized various chloropropionamides to polymerize N-isopropylacrylamide, studying the influence of the initiator-derived end group on the polymer's thermal properties. nih.govthescipub.com

| Initiator Type | Polymerized Monomer(s) | Key Findings |

| N,N-dimethyl-2-bromopropanamide | Methyl methacrylate | Achieved narrow polydispersity index (PDI). nih.govthescipub.com |

| α-haloamide-based initiators | Methacrylamides | Resulted in well-defined block copolymers. nih.govthescipub.com |

| Chloropropionamides | N-isopropylacrylamide | The end group composition influenced the thermal properties of the polymer. nih.govthescipub.com |

| L-valine based initiator | t-Butyl acrylate, Styrene (B11656) | Controlled polymerization and formation of diblock copolymers. nih.gov |

Derivatization and Structural Modification of 2 Chloro 2 Methylpropanamide

Amide N-Substitution Reactions

The nitrogen atom of the amide group in 2-Chloro-2-methylpropanamide can be readily substituted, a common strategy for altering the molecule's physical, chemical, and biological properties. This is typically achieved by reacting the amide with various electrophiles in the presence of a base.

The synthesis of N-substituted derivatives of 2-methylpropanamide can be accomplished through several methods. A straightforward approach involves the direct alkylation of the amide nitrogen. For instance, reacting the parent amide with an alkyl halide and a suitable base leads to the formation of N-alkyl-2-chloro-2-methylpropanamides.

A more complex but powerful method for creating N-aryl derivatives is the Smiles rearrangement. In this process, a related compound, 2-bromo-2-methylpropanamide, is first reacted with a phenol (B47542) to form a 2-aryloxy-2-methylpropanamide intermediate. core.ac.ukpsu.edu This intermediate then rearranges under basic conditions to yield an N-aryl-2-hydroxy-2-methylpropanamide, which serves as a precursor to N-aryl anilines. psu.edu This transformation highlights a sophisticated route to N-arylation that begins with a halo-propanamide structure. core.ac.ukpsu.edu

Specific examples of N-substituted derivatives include the synthesis of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide, a compound investigated for its potential biological activities. The synthesis generally involves the reaction of an amine with an acyl chloride, such as 2-chloroisobutyryl chloride, which is a direct precursor to this compound. chemicalbook.com

| Derivative Class | Synthetic Approach | Example Product | Reference |

|---|---|---|---|

| N-Aryl Propanamides | Smiles Rearrangement | N-Aryl-2-hydroxy-2-methylpropanamides | core.ac.ukpsu.edu |

| N-Benzyl Propanamides | Amidation with Benzylamine Derivative | 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide | |

| N-Aryl Propanamides | Amidation with an Aniline | N-(2-Chlorophenyl)-2-methylpropanamide |

The N-substitution of the propanamide scaffold is a cornerstone of drug discovery and agrochemical development. By introducing various substituents, chemists can fine-tune the molecule's interaction with biological targets.

Herbicidal Activity: Several N-substituted propanamide derivatives have been patented for their herbicidal properties. These compounds often feature complex aryl or heterocyclic groups attached to the amide nitrogen. For example, derivatives where the nitrogen is substituted with a pyrimidinylthio-phenyl group have shown activity against broadleaf weeds. epo.org Other patented structures include N-substituted hydroxamic acid derivatives prepared from related chloro-dimethylpropionyl chlorides, which exhibit herbicidal effects on grassy and broad-leaf plants. google.com

Anticonvulsant Activity: A significant area of research has been the synthesis of propanamide derivatives as potential anticonvulsant agents. Studies have shown that N-phenylpropanamides bearing a 1,2,4-triazole (B32235) ring possess anticonvulsant properties. nih.gov Similarly, derivatives incorporating a thiazolidinone ring have been identified as promising candidates for new antiepileptic drugs, with some analogues showing activity in maximal electroshock (MES) seizure models. mdpi.comzsmu.edu.ua

Other Medicinal Applications: The versatility of the propanamide core extends to other therapeutic areas.

Anticancer: Boronic acid derivatives containing a 2-methylpropanamido group have been explored as proteasome inhibitors for cancer therapy. smolecule.com Other analogues, such as 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]propanamide, have demonstrated antiproliferative activity against various cancer cell lines.

Metabolic Disease: N-substituted 2-methylpropanamides have been designed as inhibitors of pyruvate (B1213749) dehydrogenase kinase (PDK), a target for therapies aimed at controlling blood lactate (B86563) levels in certain pathologies. uliege.be

| Derivative Name/Class | Biological Activity | Reference |

|---|---|---|

| N-Aryl-3-isoxazolidinones | Herbicidal | google.com |

| N-phenylpropanamides with 1,2,4-triazole | Anticonvulsant | nih.gov |

| Thiazolidinone Derivatives | Anticonvulsant | mdpi.comzsmu.edu.ua |

| 5-Chloro-2-(2-methylpropanamido)phenyl]boronic acid | Anticancer (Proteasome Inhibitor) | smolecule.com |

| N-(4-(N-alkyl/aralkylsulfamoyl)phenyl)-2-methylpropanamides | PDK Inhibitor | uliege.be |

Functionalization at the Alpha-Carbon via Halogen Displacement

The chlorine atom on the alpha-carbon of this compound is a leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups. The reaction can proceed through either an SN1 or SN2 mechanism depending on the substrate, nucleophile, and reaction conditions.

This reactivity is fundamental to the synthesis of more complex molecules. For example, nucleophiles such as amines or thiols can displace the chloride to form new carbon-nitrogen or carbon-sulfur bonds. In the synthesis of ligands for the translocator protein (TSPO), a related compound, 2-bromo-N-methyl-N-phenylpropanamide, undergoes halogen displacement where a quinolone oxygen acts as the nucleophile, forming a new ether linkage at the alpha-position. acs.org

Furthermore, the previously mentioned Smiles rearrangement involves an initial intramolecular nucleophilic attack by an aryloxy group at the alpha-carbon, displacing the halogen to form a spiro intermediate before the final rearrangement occurs. core.ac.ukpsu.edu

| Nucleophile | Resulting Functional Group | Example Application | Reference |

|---|---|---|---|

| Amine (R-NH₂) | Substituted Amine | General derivatization | |

| Thiol (R-SH) | Thioether | General derivatization | |

| Phenoxide/Alkoxide (R-O⁻) | Ether | Synthesis of TSPO Ligands, Smiles Rearrangement | psu.eduacs.org |

Design and Synthesis of Heterocyclic Conjugates

This compound and its derivatives are valuable synthons for constructing heterocyclic systems. The reactive chloro- and amide groups can both participate in cyclization reactions to form a variety of ring structures.

A notable example is the synthesis of optically active N-substituted 2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-ones. researchgate.net In this reaction, an N-substituted-(S)-chloro propanamide derivative reacts with a 2-chlorothiophenol (B146423) in a microwave-assisted, base-mediated cyclization. The reaction proceeds via an initial S-alkylation (halogen displacement) followed by an intramolecular nucleophilic aromatic substitution to form the benzothiazine ring system. researchgate.net

The link between propanamides and heterocycles is also prominent in the development of anticonvulsants. N-phenylpropanamides have been conjugated with heterocycles like 1,2,4-triazole to enhance their biological activity. nih.gov Similarly, thiazolidinone-based anticonvulsants often incorporate a substituted amide side chain, linking the core heterocyclic structure to other functional groups. mdpi.com

| Heterocyclic System | Synthetic Strategy | Application | Reference |

|---|---|---|---|

| Benzo[b] google.comCurrent time information in Bangalore, IN.thiazin-3(4H)-one | Intramolecular cyclization of an N-substituted chloro-propanamide | Chiral synthesis | researchgate.net |

| 1,2,4-Triazole Conjugates | Attachment of a triazole ring to an N-phenylpropanamide | Anticonvulsant | nih.gov |

| Thiazolidinone Conjugates | Incorporation of an amide side chain onto a thiazolidinone ring | Anticonvulsant | mdpi.comzsmu.edu.ua |

Regioselectivity and Stereoselectivity in Derivatization

Controlling the regioselectivity and stereoselectivity of reactions is paramount in modern organic synthesis for creating specific, well-defined molecules.

Regioselectivity: this compound possesses two primary reactive sites: the amide nitrogen and the alpha-carbon. The choice of reagents and conditions dictates where the reaction occurs. For example, using a strong, non-nucleophilic base will typically deprotonate the amide nitrogen, priming it for N-alkylation. Conversely, using a strong nucleophile without a base will favor substitution at the alpha-carbon.

Stereoselectivity: When the alpha-carbon is a stereocenter, controlling the stereochemical outcome of the reaction is critical. The synthesis of (R)-N-substituted-2-methyl-2H-benzo[b][1,4]thiazin-3(4H)-ones from (S)-chloro propanamides provides a clear example of stereoselectivity. The inversion of stereochemistry from (S) in the starting material to (R) in the product indicates that the initial O- or S-alkylation at the alpha-carbon proceeds via an SN2 mechanism, which involves a backside attack by the nucleophile and inversion of the stereocenter. researchgate.net This level of control is crucial for synthesizing enantiomerically pure compounds, which is often a requirement for pharmacologically active molecules.

Theoretical and Computational Chemistry Studies of 2 Chloro 2 Methylpropanamide

Quantum Chemical Investigations

Quantum chemical investigations use the principles of quantum mechanics to study chemical systems. For 2-Chloro-2-methylpropanamide, these studies would provide fundamental insights into its geometry, bonding, and electronic properties.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a prominent computational method used to determine the electronic structure of molecules. mdpi.comnih.gov A DFT analysis of this compound would begin with geometry optimization, where the lowest energy arrangement of its atoms is calculated. This process yields precise predictions of bond lengths, bond angles, and dihedral angles.

Following optimization, various electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and atomic charges would be analyzed to understand the molecule's charge distribution and reactive sites. While studies on similar halogenated amides have utilized DFT functionals like B3LYP, BMK, and M06-2X, specific optimized geometry and electronic structure data for this compound are not available in the reviewed literature. researchgate.netresearchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: The highest energy orbital containing electrons, often associated with the molecule's ability to donate electrons (nucleophilicity).

LUMO: The lowest energy orbital devoid of electrons, which indicates the molecule's ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A small energy gap suggests higher reactivity. A detailed FMO analysis for this compound would involve calculating the energies of these orbitals and mapping their spatial distribution, but specific values and visualizations are not present in the available literature.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized bonds, lone pairs, and anti-bonding orbitals that align with Lewis structure concepts. For this compound, an NBO analysis would quantify the electron density in the C-Cl, C-C, C=O, and N-H bonds, as well as the lone pairs on the oxygen, nitrogen, and chlorine atoms.

This method also reveals hyperconjugative interactions, which are stabilizing effects arising from the delocalization of electron density from occupied bonding or lone pair orbitals into unoccupied anti-bonding orbitals. These interactions are critical for understanding molecular stability. However, no published NBO analysis specifically for this compound could be located.

Electron Localization Function (ELF) Studies on Bonding and Reactivity

The Electron Localization Function (ELF) is a tool used to visualize regions in a molecule where there is a high probability of finding an electron pair. researchgate.net It provides a clear depiction of core electrons, covalent bonds, and lone pairs, offering insights into the nature of chemical bonding. An ELF analysis of this compound would map these regions, helping to characterize the covalent character of its bonds and the spatial arrangement of its lone pairs, which influences its reactivity. No specific ELF studies for this compound were found in the literature search.

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can be used to model the step-by-step mechanism of a chemical reaction. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state—the highest energy point along the reaction coordinate. By calculating the energy of the transition state, chemists can determine the activation energy, which is a key factor governing the reaction rate. For this compound, one could model reactions such as nucleophilic substitution at the carbon atom bearing the chlorine, or hydrolysis of the amide group. However, no specific studies modeling reaction pathways involving this compound were identified.

Prediction of Spectroscopic Signatures

Computational methods can predict various spectroscopic properties of a molecule, which can aid in its experimental identification and characterization. This includes:

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of the molecule's bonds, a theoretical IR spectrum can be generated. This helps in assigning the peaks observed in an experimental spectrum to specific vibrational modes (e.g., C=O stretch, N-H bend).

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts of NMR-active nuclei (like ¹H and ¹³C), providing valuable information about the chemical environment of each atom in the molecule.

While general principles of spectroscopy are well-established, specific predicted spectroscopic data for this compound from computational studies are not available in the researched literature.

Vibrational Frequency Calculations for IR and Raman Spectroscopy

Nuclear Magnetic Resonance Chemical Shift Predictions

Similarly, specific computational studies on the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts for this compound were not found in the available literature. Theoretical predictions of NMR spectra are a powerful tool for structure elucidation and confirmation. Methods for these predictions often involve calculating the magnetic shielding tensors of the nuclei within a molecule, which are then converted to chemical shifts. While general methodologies for these calculations are well-established, specific published data, including predicted chemical shift values and corresponding data tables for this compound, could not be identified.

Advanced Analytical Methodologies for this compound Research

Following a comprehensive search for scientific data pertaining to the chemical compound this compound, it has been determined that there is insufficient specific information available in the public domain to fulfill the detailed article outline as requested. The search results consistently yielded data for structurally related but distinct compounds, such as 2-chloro-2-methylpropane, 2-chloro-N-methylpropanamide, and 2-chloro-2-methylpropanal.

The functional groups present in these related compounds differ significantly from this compound, which possesses a primary amide group. This structural difference fundamentally alters the chemical and physical properties of the molecule, rendering the analytical data for the other compounds inapplicable. For instance, the presence of the amide group would introduce characteristic vibrational modes in Infrared (IR) spectroscopy (e.g., N-H stretches, C=O stretch) and distinct chemical shifts in Nuclear Magnetic Resonance (NMR) spectroscopy that would not be observed in the spectra of 2-chloro-2-methylpropane. Similarly, fragmentation patterns in Mass Spectrometry (MS) and retention characteristics in chromatographic methods like HPLC and UPLC would be unique to the target compound.

Generating an article with data from these related but incorrect compounds would be scientifically inaccurate and misleading. The strict adherence to factual accuracy and the specific scope of the request cannot be met with the currently available information.

Therefore, this article cannot be generated at this time. Further empirical research and publication of the analytical data for this compound are required before a scientifically sound and detailed article on its advanced analytical methodologies can be written.

Advanced Analytical Methodologies for 2 Chloro 2 Methylpropanamide Research

Chromatographic Separation and Quantification

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a powerful analytical technique for assessing the purity of volatile and thermally stable compounds like 2-Chloro-2-methylpropanamide. The methodology separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a capillary column. For purity assessment, GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is commonly employed to detect and quantify the main compound and any impurities present.

The process involves injecting a small, vaporized sample of this compound into the GC system. A carrier gas, typically an inert gas like helium or nitrogen, transports the sample through a heated capillary column. The separation is achieved based on the boiling points of the compounds and their interactions with the stationary phase. Impurities, which may include starting materials, by-products, or degradation products, will have different retention times compared to the main this compound peak, allowing for their identification and quantification. The peak area of each component is proportional to its concentration, enabling the calculation of the purity percentage. Comprehensive GC (GCxGC) can be utilized for complex samples to enhance separation and detect trace-level impurities that might co-elute in a single-dimension GC analysis. chromatographyonline.com

Below is a table outlining typical GC parameters that could be used for the purity assessment of this compound.

| Parameter | Value/Description |

| Column | ZB-5MS (5% Polysilarylene, 95% Polydimethylsiloxane) ijpsr.com |

| Column Dimensions | 30 m length, 0.32 mm internal diameter, 1.0 µm film thickness ijpsr.com |

| Carrier Gas | Helium ijpsr.com |

| Flow Rate | 1.0 mL/min ijpsr.com |

| Injector Temperature | 230 °C ijpsr.com |

| Oven Temperature Program | Initial 80°C, hold for 3 min, ramp at 8°C/min to 180°C, hold for 10 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| MS Source Temperature | 230 °C ijpsr.com |

| Injection Volume | 1.0 µL |

| Split Ratio | 20:1 ijpsr.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions involving this compound. chemistryhall.comnih.govlibretexts.org This technique allows chemists to qualitatively track the consumption of starting materials and the formation of products over time. libretexts.org

The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, which is typically a sheet of glass, plastic, or aluminum coated with a thin layer of an adsorbent material, most commonly silica (B1680970) gel. chemistryhall.comnih.gov The plate is then placed vertically in a sealed chamber containing a suitable solvent system (eluent). The eluent moves up the plate by capillary action, and the components of the spotted mixture travel at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com

For a reaction producing this compound, three lanes are typically spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. libretexts.orgrochester.edu As the reaction proceeds, the spot corresponding to the starting material in the reaction mixture lane will diminish in intensity, while a new spot for the product, this compound, will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The Retention Factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is calculated for each component to aid in identification. chemistryhall.com

The following table illustrates hypothetical TLC results for a reaction forming this compound over time.

| Time (hours) | Starting Material Spot Intensity (Rf = 0.6) | Product Spot Intensity (Rf = 0.4) |

| 0 | High | None |

| 1 | Medium | Low |

| 2 | Low | Medium |

| 4 | Very Low | High |

| 6 | None | High |

Capillary Electrophoresis Chromatography (CEC)

Capillary Electrophoresis Chromatography (CEC) is a hybrid analytical technique that combines the principles of Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC). libretexts.orgnih.gov It offers high separation efficiency and resolution, making it a valuable tool for the analysis of complex mixtures containing compounds like this compound. libretexts.orgsciex.com

In CEC, a capillary is packed with a stationary phase, similar to HPLC. libretexts.org However, the mobile phase is driven through the capillary by electroosmotic flow (EOF) generated by applying a high voltage across the capillary, rather than by high pressure. libretexts.orgsciex.com This results in a plug-like flow profile, which minimizes band broadening and leads to higher separation efficiencies compared to the parabolic flow profile in pressure-driven systems like HPLC. libretexts.org

The separation of analytes in CEC is based on a combination of their electrophoretic mobility and their partitioning between the stationary and mobile phases. libretexts.orgwikipedia.org This dual separation mechanism allows for the analysis of a wide range of compounds, including neutral molecules like this compound, which are not readily separated by traditional Capillary Zone Electrophoresis (CZE). nih.gov Micellar Electrokinetic Capillary Chromatography (MEKC), a mode of CE, can also be employed for the separation of neutral and charged compounds by adding micelles to the buffer solution. nih.govtechnologynetworks.com

The table below compares key features of CEC with HPLC and CZE.

| Feature | Capillary Electrochromatography (CEC) | High-Performance Liquid Chromatography (HPLC) | Capillary Zone Electrophoresis (CZE) |

| Driving Force | Electroosmotic Flow (EOF) | High Pressure | Electrophoretic Mobility & EOF |

| Flow Profile | Plug-like libretexts.org | Parabolic | Plug-like |

| Stationary Phase | Yes | Yes | No |

| Separation Mechanism | Partitioning & Electrophoretic Mobility | Partitioning | Electrophoretic Mobility |

| Efficiency | Very High | High | Very High |

| Applicability to Neutral Compounds | Yes | Yes | Limited (requires MEKC) nih.gov |

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a crystalline solid. nih.govnih.gov This technique is instrumental in elucidating the solid-state structure of this compound, providing unambiguous information about its molecular geometry, conformation, and intermolecular interactions in the crystal lattice.

The process begins with the growth of a high-quality single crystal of this compound, which is often the most challenging step. nih.gov This crystal is then mounted on a goniometer and exposed to a collimated beam of X-rays. nih.gov As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. nih.gov The intensities and positions of these spots are recorded by a detector.

By analyzing the diffraction pattern, crystallographers can calculate an electron density map of the molecule. This map is then interpreted to build a three-dimensional model of the this compound molecule. The final step involves refining this model to achieve the best possible fit with the experimental data. nih.gov The resulting crystallographic data provides precise measurements of bond lengths, bond angles, and torsional angles, as well as details about hydrogen bonding and other non-covalent interactions that dictate the crystal packing. This structural information is crucial for understanding the physical properties of the compound and for computational modeling studies.

The table below lists key parameters determined from an X-ray crystallographic analysis.

| Parameter | Description |

| Crystal System | The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic). |

| Space Group | The specific symmetry group of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the sides and the angles between the axes of the unit cell. |

| Atomic Coordinates (x, y, z) | The fractional coordinates of each atom within the unit cell. |

| Bond Lengths | The distances between the nuclei of bonded atoms. |

| Bond Angles | The angles formed by three connected atoms. |

| Torsional Angles | The dihedral angles that describe the conformation of the molecule. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Method Validation for Quantitative Analysis

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. demarcheiso17025.com For the quantitative analysis of this compound, it is essential to validate the chosen analytical method to ensure the reliability, accuracy, and precision of the results. demarcheiso17025.com This is a critical requirement for quality control in pharmaceutical and chemical manufacturing.

The validation process involves evaluating several key performance parameters as defined by international guidelines. These parameters provide objective evidence that the method is fit for purpose. demarcheiso17025.com

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards and performing a linear regression analysis.

Range: The interval between the upper and lower concentration levels of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and calculating the percent recovery.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. semanticscholar.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. semanticscholar.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.

The table below summarizes the typical acceptance criteria for these validation parameters.

| Validation Parameter | Description | Typical Acceptance Criteria |

| Specificity | No interference from blank or placebo at the analyte's retention time. | Peak purity should pass. |

| Linearity | Assessed over a specified concentration range. | Correlation coefficient (r²) ≥ 0.999 |

| Range | The concentration interval where the method is precise, accurate, and linear. | Defined by linearity, accuracy, and precision data. |

| Accuracy | Closeness to the true value, often expressed as % recovery. | 98.0% - 102.0% recovery. |

| Precision (RSD) | Agreement between repeated measurements. | RSD ≤ 2.0% |

| Limit of Detection (LOD) | Lowest detectable concentration. | Signal-to-Noise ratio of 3:1 semanticscholar.org |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration. | Signal-to-Noise ratio of 10:1 semanticscholar.org |

| Robustness | Insensitivity to small changes in method parameters. | RSD should remain within acceptable limits. |

Applications of 2 Chloro 2 Methylpropanamide in Organic Synthesis and Materials Science

Utility as a Key Synthetic Intermediate

In organic synthesis, an intermediate is a molecule that is formed from reactants and reacts further to give the desired product. 2-Chloro-2-methylpropanamide serves as a key intermediate for the introduction of the 2-amido-2-propyl functional group into a target molecule. The reactivity of the compound is centered around the tertiary carbon atom bonded to the chlorine atom.

The presence of the electron-withdrawing amide group and the steric hindrance from the two methyl groups influences the reaction pathways. The tertiary alkyl chloride functionality makes the compound susceptible to nucleophilic substitution reactions, primarily through a unimolecular (SN1) mechanism. This process involves the departure of the chloride ion to form a relatively stable tertiary carbocation, which can then be attacked by a wide range of nucleophiles. This reactivity allows chemists to construct more complex molecules by attaching various functionalities at this position.

For instance, reaction with water or hydroxide (B78521) leads to the formation of 2-hydroxy-2-methylpropanamide (B79247), a precursor used in pharmaceutical synthesis. Other nucleophiles, such as amines, thiols, and cyanides, can be employed to generate a diverse array of derivatives, each with potentially unique chemical and biological properties. The primary amide group can also undergo further reactions, such as hydrolysis, reduction, or dehydration, although these transformations often require harsher conditions compared to the substitution at the tertiary carbon.

Role as a Building Block for Complex Chemical Architectures

A chemical building block is a relatively simple molecule that can be incorporated into the synthesis of a larger, more complex molecular structure. nih.gov The concept relies on using pre-formed, functionalized units to efficiently assemble a final target molecule, akin to constructing a complex object from prefabricated parts. nih.govchemistryworld.com

This compound possesses the key characteristics of a versatile building block. Its structure contains:

A quaternary carbon center, which can introduce steric bulk and define a specific three-dimensional orientation in the target molecule.

A reactive "handle" in the form of the tertiary chloride, which allows for its covalent attachment to other molecular fragments. nih.gov

A primary amide group, which can form hydrogen bonds and introduce polarity, influencing the solubility and intermolecular interactions of the final product.

These features make it a suitable candidate for constructing intricate molecular frameworks, particularly those requiring sterically hindered environments or specific functional group displays. By reacting this compound with a multifunctional molecule, it can be used to add the 2-amido-2-propyl moiety, thereby modifying the parent molecule's properties. While it serves as a foundational unit for various derivatives, its application in the total synthesis of highly complex natural products is an area that continues to be explored.

Contributions to the Synthesis of Pharmaceutical Precursors and Analogs

Chlorine-containing compounds play a significant role in the pharmaceutical industry, with a large percentage of approved drugs incorporating chlorine in their structure to enhance biological activity or metabolic stability. nih.govresearchgate.net this compound serves as a valuable precursor in the synthesis of pharmaceutically relevant molecules, most notably in the creation of analogs for anti-cancer therapies.

One of the most significant applications is its role as a precursor to the core structure of Bicalutamide, a non-steroidal anti-androgen drug used in the treatment of prostate cancer. google.comnih.gov The synthesis of Bicalutamide and its derivatives involves the creation of an N-aryl-2-hydroxy-2-methylpropanamide backbone. nih.govcardiff.ac.uk this compound is a direct precursor to this key intermediate via a straightforward nucleophilic substitution reaction where the chloro group is displaced by a hydroxyl group.

Bicalutamide Synthesis Precursor

| Compound | Structure | Role |

|---|---|---|

| This compound |  | Starting Precursor |

| 2-Hydroxy-2-methylpropanamide Intermediate |  | Key Intermediate for Bicalutamide Core |

| Bicalutamide |  | Final Active Pharmaceutical Ingredient |

The conversion of the chloro- a precursor to the hydroxy- intermediate is a critical step that enables the subsequent coupling with other aromatic fragments to complete the synthesis of the final drug molecule. This utility underscores the importance of this compound as a starting material for generating complex pharmaceutical compounds. mdpi.com

Potential in Agrochemical Synthesis

The structural motifs present in this compound are also relevant to the agrochemical industry. Many commercial herbicides and fungicides are amide-containing compounds, and the introduction of a halogen atom can often enhance their efficacy. Related compounds, such as N-aryl 2-chloroacetamides, have been widely used as herbicides.

The reactivity of this compound allows for its use as a scaffold to generate libraries of new compounds for screening as potential agrochemicals. By reacting it with various anilines, phenols, or heterocyclic compounds, a wide range of derivatives can be synthesized. These derivatives can then be tested for biological activity, such as herbicidal, insecticidal, or fungicidal properties. The 2-amido-2-propyl group can influence the molecule's mode of action, uptake by plants or pests, and environmental persistence. While specific, large-scale agrochemical applications of this compound are not extensively documented in publicly available literature, its chemical nature makes it a compound of interest for research and development in this sector.

Application as an Initiator in Polymer Chemistry

In materials science, this compound has a significant application as an initiator in a type of controlled radical polymerization known as Atom Transfer Radical Polymerization (ATRP). wikipedia.org ATRP is a powerful technique for synthesizing polymers with well-defined molecular weights, low polydispersity, and complex architectures such as block copolymers and star polymers. cmu.edu

The key to ATRP is the reversible activation and deactivation of growing polymer chains, which is mediated by a transition metal catalyst, typically a copper complex. wikipedia.orgcmu.edu The process is initiated by a molecule with a labile halogen atom, such as this compound. The effectiveness of an initiator is related to its ability to generate a radical that can begin the polymerization process. The activation rate constants are significantly influenced by the structure of the initiator.

Relative Initiator Activation Rates in ATRP

| Initiator Type | Relative Activation Rate (kact) | Reason for Reactivity |

|---|---|---|

| Primary Alkyl Halide | Low (e.g., ~1) | Forms a less stable primary radical. |

| Secondary Alkyl Halide | Moderate (e.g., ~10) | Forms a more stable secondary radical. |

| Tertiary Alkyl Halide (e.g., this compound) | High (e.g., ~80) | Forms a highly stabilized tertiary radical. researchgate.net |

Note: Relative rates are illustrative and depend on specific reaction conditions and substituents.

In this process, the copper(I) catalyst abstracts the chlorine atom from this compound, forming a tertiary radical and the oxidized copper(II) species. This radical then adds to a monomer molecule (like styrene (B11656) or methyl methacrylate), initiating the polymer chain growth. The resulting dormant polymer chain, now capped with a halogen, can be reactivated, allowing for controlled, chain-by-chain growth. The high activation rate constant for tertiary halides like this compound makes it a highly efficient initiator, enabling rapid and well-controlled polymerizations. researchgate.net

Future Directions and Emerging Research Frontiers in the Study of 2 Chloro 2 Methylpropanamide

The evolution of chemical synthesis and analysis has opened new avenues for the investigation and application of 2-Chloro-2-methylpropanamide. As a key initiator in polymerization and a versatile chemical building block, its future development is poised at the intersection of sustainability, advanced analytics, high-throughput methodologies, computational science, and interdisciplinary research. These emerging frontiers promise to enhance its utility, efficiency, and application in novel and impactful ways.

Q & A

Q. What are the recommended safety protocols for handling 2-Chloro-2-methylpropanamide in laboratory settings?

- Methodological Answer : Due to its high flammability (H225) and potential reactivity, adhere to the following precautions:

- Use explosion-proof electrical/ventilating equipment and non-sparking tools to mitigate ignition risks .

- Store in tightly sealed containers away from heat sources and static discharge .

- Wear protective gloves, eye protection, and lab coats to avoid skin/eye contact .

- Conduct experiments in well-ventilated areas or fume hoods to minimize inhalation exposure .

Q. What is the optimal synthetic route for preparing this compound?

- Methodological Answer : A common method involves the chlorination of 2-methylpropanamide using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key steps include:

- Reflux : Maintain temperatures between 40–60°C for 2–4 hours to ensure complete reaction .

- Purification : Perform fractional distillation (boiling point ~85–90°C) and dry the product with anhydrous MgSO₄ .

- Yield Optimization : Monitor reaction progress via TLC or GC-MS to adjust reagent stoichiometry .

Q. How can researchers verify the purity and structural integrity of synthesized this compound?

- Methodological Answer : Use a combination of analytical techniques:

- IR Spectroscopy : Confirm the presence of amide (C=O stretch at ~1650 cm⁻¹) and C-Cl (550–600 cm⁻¹) bonds .

- NMR : Look for characteristic peaks (e.g., methyl groups at δ 1.2–1.5 ppm in ¹H NMR) .

- Melting Point Analysis : Compare observed values (e.g., ~114–115°C) with literature data .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproduct formation during chlorination?

- Methodological Answer :

- Temperature Control : Lower temperatures (30–40°C) reduce side reactions like hydrolysis, while excess SOCl₂ ensures complete conversion .

- Catalytic Additives : Use DMAP (4-dimethylaminopyridine) to enhance reaction efficiency and selectivity .

- Solvent Choice : Anhydrous dichloromethane or toluene minimizes water interference, reducing undesired hydrolysis .

Q. What strategies are effective for resolving discrepancies in spectroscopic data during structural characterization?

- Methodological Answer :

- Cross-Validation : Compare NMR/IR results with computational simulations (e.g., DFT calculations) to confirm peak assignments .

- Isotopic Labeling : Use deuterated solvents or ¹³C-labeled reagents to isolate signal overlaps in complex spectra .

- Collaborative Analysis : Consult databases like PubChem or NIST Chemistry WebBook for reference spectra .

Q. How does this compound interact with biological systems in enzyme inhibition studies?

- Methodological Answer :

- Kinetic Assays : Perform Michaelis-Menten experiments to assess competitive/non-competitive inhibition using varying substrate concentrations .

- Molecular Docking : Model the compound’s binding affinity to active sites using software like AutoDock .

- In Vitro Testing : Validate inhibitory effects in cell cultures, monitoring ATP depletion or substrate accumulation via HPLC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.